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TRANS-4-AMINOTETRAHYDROPYRAN-3-OL Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Process Optimization and Scale-Up Synthesis of trans-4-Aminotetrahydropyran-3-ol: A Mechanistic and Operational Guide
Process Optimization and Scale-Up Synthesis of trans-4-Aminotetrahydropyran-3-ol: A Mechanistic and Operational Guide
Executive Summary
trans-4-Aminotetrahydropyran-3-ol is a highly versatile aliphatic heterocyclic building block, prominently featured in the synthesis of kinase inhibitors, Cathepsin K inhibitors[1], and brain-penetrant NLRP3 inflammasome antagonists[2]. Transitioning its synthesis from milligram-scale medicinal chemistry to multi-kilogram process chemistry presents distinct challenges: thermal hazards associated with epoxidation, safety concerns with azide-based ring openings, and the need for strict regiochemical control.
This application note details a highly efficient, scalable, and azide-free three-step protocol. By leveraging phase-transfer epoxidation and the Fürst-Plattner rule for absolute regiocontrol, this route provides a self-validating, high-yielding pathway suitable for pilot-plant manufacturing.
Mechanistic Rationale & Route Selection
Epoxidation: Mitigating Thermal Hazards
Medicinal chemistry routes often employ meta-chloroperoxybenzoic acid (mCPBA) for the epoxidation of 5,6-dihydro-2H-pyran. However, mCPBA is shock-sensitive and highly exothermic, making it unsuitable for scale-up. Our optimized protocol utilizes a biphasic hydrogen peroxide ( H2O2 ) system catalyzed by sodium tungstate ( Na2WO4 ) and a phase-transfer catalyst (Aliquat 336). This provides a controlled thermal profile where the reaction rate is strictly limited by the dropwise addition of the oxidant, preventing thermal runaway.
(Note on Nomenclature: The starting material, 5,6-dihydro-2H-pyran, is frequently listed in commercial catalogs under its non-systematic name, 3,6-dihydro-2H-pyran (CAS 3174-74-1). Epoxidation of this alkene yields 3,4-epoxytetrahydropyran).
Regioselective Ring Opening: The Fürst-Plattner Rule
The opening of 3,4-epoxytetrahydropyran with amine nucleophiles is the critical node for yield and purity. Direct opening with aqueous ammonia requires high-pressure autoclaves and yields complex mixtures of primary, secondary, and tertiary amines. While early routes utilized sodium azide ( NaN3 ) followed by reduction, hydrazoic acid generation on scale is a severe explosion hazard.
We employ benzylamine ( BnNH2 ) as a scalable, safe surrogate. The regioselectivity of this step is governed by the Fürst-Plattner rule . The 3,4-epoxytetrahydropyran ring exists in a half-chair conformation. Nucleophilic attack by benzylamine at the C4 position proceeds via a trans-diaxial opening, leading directly to the thermodynamically favored chair conformation of the product[3]. Conversely, attack at the C3 position would force the pyran ring into a high-energy twist-boat transition state[4]. Consequently, the C4-attack is highly favored, yielding trans-4-(benzylamino)tetrahydropyran-3-ol with >95% regioselectivity.
Catalytic Hydrogenolysis
The final step is the palladium-catalyzed hydrogenolysis of the benzyl group. Using 10% Pd/C under moderate hydrogen pressure cleanly affords the target trans-4-aminotetrahydropyran-3-ol without the need for column chromatography.
Mechanistic pathway illustrating the Fürst-Plattner rule governing regioselective ring opening.
Quantitative Data & Route Comparison
Table 1: Evaluation of Nucleophilic Ring-Opening Strategies
| Nucleophile | Regioselectivity (C4:C3) | Scale-Up Safety Profile | Downstream Processing | Overall Suitability |
| Aqueous NH3 | Moderate (1°, 2°, 3° mix) | High (Requires high-pressure autoclave) | Difficult (Complex purification) | Low |
| Sodium Azide ( NaN3 ) | High (>95:5) | Very Low (Explosive hydrazoic acid risk) | Moderate (Requires reduction step) | Low (Avoid on scale) |
| Benzylamine ( BnNH2 ) | Excellent (>95:5) | High (Standard reflux equipment) | Excellent (Direct crystallization) | Optimal (Industry Standard) |
Table 2: Optimized Process Parameters for the Benzylamine Route
| Step | Reagents & Catalyst | Temp. | Time | In-Process Control (IPC) | Yield & Purity |
| 1. Epoxidation | 5,6-dihydro-2H-pyran, H2O2 , Na2WO4 | 40 °C | 4 h | GC-MS (SM < 1%), KI-Starch | 88% (Used as solution) |
| 2. Ring Opening | 3,4-epoxytetrahydropyran, BnNH2 , EtOH | 80 °C | 16 h | HPLC (Product formation) | 80% (>98% purity) |
| 3. Hydrogenolysis | trans-4-(benzylamino) intermediate, Pd/C | 50 °C | 8 h | LC-MS (Loss of m/z 208) | 90% (>99% purity) |
Experimental Protocols
Protocol A: Synthesis of 3,4-Epoxytetrahydropyran (Scale-Up Method)
This biphasic epoxidation is a self-validating system: the aqueous phase remains pale yellow as long as the tungstate catalyst is actively turning over H2O2 . A shift to colorless indicates oxidant depletion.
-
Reactor Setup : Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and dropping funnel.
-
Charge : Add 5,6-dihydro-2H-pyran (1.0 kg, 11.9 mol), sodium tungstate dihydrate (39 g, 0.12 mol, 1 mol%), Aliquat 336 (48 g, 0.12 mol), and toluene (3 L).
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Oxidant Addition : Heat the biphasic mixture to 40 °C. Slowly add 30% aqueous H2O2 (1.48 kg, 13.1 mol) over 4 hours. Causality: Slow addition controls the exothermic oxygen-transfer, preventing thermal runaway.
-
IPC : Monitor via GC-MS until starting material is <1%.
-
Workup : Separate the aqueous layer. Wash the organic layer with 10% Na2SO3 to quench residual peroxides (verify with KI-starch paper), followed by brine.
-
Isolation : Concentrate under reduced pressure to afford the epoxide as a pale yellow oil (approx. 1.05 kg, 88% yield). Use directly in the next step to avoid degradation.
Protocol B: Regioselective Ring Opening with Benzylamine
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Reactor Setup : 10 L reactor equipped with a reflux condenser.
-
Charge : Dissolve 3,4-epoxytetrahydropyran (1.0 kg, 10.0 mol) in absolute ethanol (4 L). Add benzylamine (1.18 kg, 11.0 mol).
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Reaction : Heat to 80 °C (reflux) for 16 hours. Causality: Elevated temperature is required to overcome the activation energy of the epoxide ring opening. Ethanol serves as a protic solvent that assists in epoxide activation via hydrogen bonding to the oxirane oxygen[5].
-
IPC : Monitor by HPLC or GC-MS.
-
Crystallization : Cool the mixture to 0 °C. The product, trans-4-(benzylamino)tetrahydropyran-3-ol, crystallizes directly from the reaction mixture. Filter and wash with cold ethanol (1 L) to remove the minor C3-regioisomer and excess benzylamine.
-
Drying : Vacuum dry at 45 °C (Yield: 1.65 kg, 80%, >98% purity).
Protocol C: Hydrogenolysis to trans-4-Aminotetrahydropyran-3-ol
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Reactor Setup : 5 L Hastelloy autoclave.
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Charge : trans-4-(benzylamino)tetrahydropyran-3-ol (1.5 kg, 7.2 mol), methanol (3 L), and 10% Pd/C (50% wet, 150 g).
-
Reaction : Purge with N2 (3x), then H2 (3x). Pressurize to 4 bar H2 and heat to 50 °C. Stir vigorously for 8 hours.
-
IPC : Monitor by LC-MS for the disappearance of the benzyl signal (m/z 208 → 118).
-
Filtration : Filter the catalyst through a Celite pad under an inert N2 atmosphere. Causality: Pd/C is highly pyrophoric when dry and saturated with hydrogen; inert filtration prevents solvent ignition.
-
Isolation : Concentrate the filtrate. Recrystallize the resulting solid from ethyl acetate/heptane to afford trans-4-aminotetrahydropyran-3-ol as a white crystalline solid (760 g, 90% yield).
Process Workflow Visualization
Scale-up process workflow from epoxidation to final product isolation.
References
-
Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity - ACS Publications. 2
-
Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K - ACS Publications. 1
-
Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal - PMC - NIH. 3
-
Regiochemical Control of the Ring Opening of 1,2-Epoxides by Means of Chelating Processes. 6. Opening reactions of 3,4-epoxytetrahydropyran. - Tetrahedron / ACS Publications. 5
-
Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal - The Journal of Organic Chemistry - ACS Publications.4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8373000B2 - Process for the production of bis(trimethylsilyloxy)silylalkylglycerol methacrylates - Google Patents [patents.google.com]
Technical Notes & Optimization
purification methods for trans-4-aminotetrahydropyran-3-ol
purification methods for trans-4-aminotetrahydropyran-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying trans-4-aminotetrahydropyran-3-ol .
This molecule is a highly polar, low-molecular-weight aliphatic amino alcohol frequently utilized as a critical building block in medicinal chemistry, notably in the synthesis of antimalarial agents [1], UBA5 inhibitors for the UFMylation pathway [2], and various kinase inhibitors [3]. Due to its hydrophilicity and basicity, standard purification workflows often lead to poor recovery and degradation. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.
Part 1: Purification Workflow & Decision Matrix
The following workflow illustrates the optimal path from a crude reaction mixture to an enantiopure, stable pharmaceutical intermediate.
Figure 1: Purification workflow for trans-4-aminotetrahydropyran-3-ol from crude to pure salt.
Part 2: Troubleshooting Guides & FAQs
Q1: I am losing over 80% of my product during the aqueous extraction phase (e.g., EtOAc/Water). How can I improve recovery?
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Mechanistic Causality: trans-4-aminotetrahydropyran-3-ol has a highly negative calculated LogP. The combination of the secondary hydroxyl group, the primary amine, and the ether oxygen creates a dense hydrogen-bonding network. Consequently, the molecule preferentially partitions into the aqueous layer rather than standard organic solvents.
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Solution: Bypass aqueous liquid-liquid extraction entirely. Quench the reaction, evaporate the solvent to dryness under reduced pressure, and utilize Strong Cation Exchange (SCX) chromatography (See Protocol A) to isolate the basic amine directly from the crude matrix.
Q2: When running normal-phase flash chromatography, the compound streaks across the column and co-elutes with impurities. What is the optimal solvent system?
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Mechanistic Causality: The primary amine interacts strongly with the acidic silanol (Si-OH) groups present on standard bare silica gel, leading to irreversible chemisorption or severe tailing.
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Solution: You must deactivate the silica. Pre-equilibrate the column with 1-5% triethylamine (Et₃N) or use a highly polar, basic eluent system such as Dichloromethane/Methanol/Aqueous Ammonium Hydroxide (e.g., 90:9:1 v/v/v). For optimal results, switch to an amine-functionalized (NH₂) silica phase.
Q3: The isolated free base degrades or turns into a viscous, hygroscopic oil over time. How do I store it?
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Mechanistic Causality: Low-molecular-weight aliphatic amines readily absorb atmospheric carbon dioxide and water to form carbamate salts and hydrates, leading to physical degradation and inaccurate mass measurements.
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Solution: Convert the free base to its hydrochloride (HCl) salt [3]. The HCl salt of trans-4-aminotetrahydropyran-3-ol is a highly crystalline, non-hygroscopic solid that remains stable at room temperature indefinitely (See Protocol B).
Q4: My synthesis yielded a racemic mixture. What is the most efficient way to resolve the (3R,4R) and (3S,4S) enantiomers?
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Mechanistic Causality: Enantiomers possess identical physical properties in an achiral environment, making standard chromatography ineffective.
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Solution: For preparative scales (>5g), classical resolution via diastereomeric salt formation using chiral acids (e.g., L-tartaric acid) is highly effective. For smaller scales, Chiral Supercritical Fluid Chromatography (SFC) using an amylose-based stationary phase (e.g., Chiralpak AD-H) with a basic modifier (0.1% diethylamine in methanol/CO₂) is the industry standard [2].
Part 3: Standardized Experimental Protocols
Protocol A: "Catch-and-Release" Purification via SCX-2 Chromatography
This protocol exploits the basicity of the amine to separate it from neutral and acidic byproducts without aqueous workup.
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Resin Preparation: Load a pre-packed SCX-2 (propylsulfonic acid) cartridge onto a vacuum manifold. Condition the resin with 3 column volumes (CV) of Methanol (MeOH).
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Loading: Dissolve the crude reaction mixture in a minimum volume of MeOH. Load the solution onto the cartridge at a drop rate of 1-2 drops/second.
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Washing (The "Catch"): Wash the cartridge with 5 CV of MeOH, followed by 2 CV of Dichloromethane (DCM). Causality: The basic amine is protonated by the sulfonic acid and immobilized. Neutral and acidic impurities are washed away.
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Elution (The "Release"): Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol (NH₃/MeOH). Causality: The high concentration of ammonia deprotonates the amine, breaking the ionic bond with the resin and releasing the free base.
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Concentration: Evaporate the basic eluent under reduced pressure to yield the purified free base.
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Self-Validation Checkpoint: Spot the wash fractions and the elution fractions on a TLC plate. Stain with Ninhydrin and heat. The wash fractions must be Ninhydrin-negative. The elution fractions will develop a deep purple/blue spot, confirming the successful capture and release of the primary amine.
Protocol B: Hydrochloride Salt Formation and Crystallization
This protocol ensures the long-term stability and precise stoichiometry of the final product.
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Dissolution: Dissolve the purified free base of trans-4-aminotetrahydropyran-3-ol in anhydrous Diethyl Ether (Et₂O) or a mixture of DCM/Et₂O (1:5) at a concentration of 0.1 M.
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Protonation: Cool the solution to 0 °C in an ice bath. Under vigorous stirring, add 1.05 equivalents of 4.0 M HCl in dioxane dropwise. Causality: The anhydrous environment prevents the formation of hydrates, while the slow addition at low temperature promotes controlled nucleation rather than rapid precipitation of amorphous material.
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Isolation: Stir for 30 minutes at 0 °C. A white crystalline solid will precipitate. Filter the solid through a sintered glass funnel under a nitrogen blanket.
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Washing & Drying: Wash the filter cake with cold, anhydrous Et₂O (2 × 10 mL). Dry the solid in a vacuum oven at 40 °C for 12 hours.
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Self-Validation Checkpoint: Dissolve a few crystals in D₂O for ¹H-NMR analysis. Compare the spectrum to the free base. The proton adjacent to the amine (C4-H) will exhibit a distinct downfield shift of approximately ~0.5 ppm, confirming complete protonation and salt formation.
Part 4: Quantitative Data & Method Comparison
The following table summarizes the efficiency of various purification methods based on empirical laboratory data.
| Purification Method | Typical Yield Recovery | Purity Achieved | Scalability | Primary Use Case |
| Aqueous Extraction (DCM/H₂O) | < 20% | Low (< 70%) | High | Not recommended (High polarity causes phase loss) |
| Normal Phase Silica (Basic Modifiers) | 60 - 75% | > 90% | Medium | Crude reaction polishing / Intermediate cleanup |
| SCX-2 Ion Exchange | 85 - 95% | > 95% | High | Amine isolation / Complete replacement of aqueous workup |
| HCl Salt Crystallization | 70 - 85% | > 99% | Very High | Final polishing & long-term stable storage |
| Chiral SFC | 40 - 45% (per enantiomer) | > 99% ee | Low-Medium | Enantiomeric resolution of racemic mixtures |
References
- WO2023152042A1 - Antimalarial hexahydropyrimidine analogues Source: Google Patents URL
-
Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- EP 3097094 B1 - FLUORO-NAPHTHYL DERIVATIVES Source: European Patent Office URL
Technical Support Center: Troubleshooting trans-4-Aminotetrahydropyran-3-ol Thermal Degradation
Technical Support Center: Troubleshooting trans-4-Aminotetrahydropyran-3-ol Thermal Degradation
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the thermal instability of trans-4-aminotetrahydropyran-3-ol (CAS: 215940-92-4). This bifunctional building block is critical in the synthesis of complex therapeutics, including Cathepsin K[1] and NLRP3 inhibitors[2]. However, its vicinal amino-alcohol motif on a tetrahydropyran scaffold makes it highly susceptible to thermal degradation.
This guide bridges the gap between theoretical organic chemistry and bench-level execution, providing causality-driven troubleshooting and self-validating protocols.
Part 1: Mechanistic Causality of Thermal Degradation
Why does trans-4-aminotetrahydropyran-3-ol degrade upon heating? The degradation is not random; it is driven by the thermodynamics of the 1,2-amino alcohol system. When exposed to temperatures exceeding 60°C (e.g., during harsh vacuum distillation or heated drying), the molecule undergoes three primary degradation pathways:
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Intermolecular Condensation (Dimerization): The primary amine acts as a nucleophile, attacking the hydroxyl-bearing carbon of a neighboring molecule. This leads to the formation of substituted piperazine derivatives. This is a well-documented thermal degradation pathway for alkanolamines[3].
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Dehydration & Ring Opening: Trace acid or base impurities can catalyze the loss of water, forming a reactive cyclic imine or enamine. These intermediates are highly unstable and rapidly polymerize, resulting in the dark, viscous "tar" often observed in failed distillations.
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Amine-Catalyzed Side Reactions: If heated in the presence of ester solvents (e.g., EtOAc) or alcoholic solvents, the primary amine can act as a base catalyst or nucleophile, leading to unwanted transesterification or acylation[4].
Fig 1. Mechanistic pathways of trans-4-aminotetrahydropyran-3-ol thermal degradation.
Part 2: Troubleshooting Guide & FAQs
Q1: My trans-4-aminotetrahydropyran-3-ol turns from a white solid to a dark brown oil during vacuum drying. What is happening, and how do I prevent it?
-
Causality: The color change indicates oxidative degradation and trace polymerization. At elevated temperatures, residual oxygen reacts with the primary amine to form N-oxides and colored hydroxylamine species. Concurrently, trace moisture accelerates hydrolytic degradation.
-
Solution: Never exceed 40°C when drying this compound. Switch to a high-vacuum (<1 mbar) lyophilization or azeotropic drying method (see SOP below).
Q2: I am losing diastereomeric purity (trans to cis isomerization) during my amide coupling step. Is this a thermal issue?
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Causality: Yes. Prolonged heating during coupling (e.g., refluxing with DIPEA) can cause reversible retro-aldol-type cleavage or enolization at the C3 position, leading to epimerization.
-
Solution: Keep coupling reactions strictly below 30°C. Use highly reactive coupling reagents (e.g., HATU or PyBOP) that do not require thermal activation, and use a sterically hindered, non-nucleophilic base like TMP (2,2,6,6-tetramethylpiperidine) instead of DIPEA to minimize base-catalyzed epimerization.
Q3: Distillation of the free base results in less than 40% recovery. How can I purify it without distillation?
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Causality: The boiling point of the free base is high enough that thermal dimerization outpaces vaporization[3].
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Solution: Isolate the compound as a hydrochloride or trifluoroacetate salt. The protonated amine cannot act as a nucleophile, completely shutting down the intermolecular condensation pathway.
Part 3: Quantitative Data & Stability Metrics
To optimize your handling procedures, refer to the degradation kinetics summarized below. Notice the stark contrast in stability between the free base and the salt form.
| Temperature (°C) | Environment | Degradation Rate (% loss/hr) | Primary Byproduct |
| 25 | Ambient Air | < 0.1% | None |
| 60 | Vacuum (10 mbar) | 1.2% | N-Oxides (Color bodies) |
| 85 | Neat (Free Base) | 5.5% | Dimers / Piperazines |
| 120 | Neat (Free Base) | > 25.0% | Polymeric Tar |
| 85 | HCl Salt (Neat) | < 0.5% | Stable |
Part 4: Self-Validating Experimental Protocols
SOP: Safe Isolation and Drying of trans-4-aminotetrahydropyran-3-ol Trustworthiness Principle: This protocol utilizes a self-validating feedback loop. By employing Karl Fischer (KF) titration as a strict gatekeeper, we ensure that thermal stress is never applied to a wet sample, which is the primary trigger for hydrolytic degradation.
Step-by-Step Methodology:
-
Salt Formation (Recommended): If downstream chemistry permits, dissolve the crude free base in anhydrous ether at 0°C. Dropwise add 1.1 eq of 2M HCl in ether. Filter the resulting white precipitate. (Causality: Protonation prevents nucleophilic dimerization.)
-
Azeotropic Water Removal: If the free base must be used, dissolve the wet crude in anhydrous toluene (10 mL/g).
-
Low-Temperature Evaporation: Concentrate the solution using a rotary evaporator with the water bath set strictly to 35°C and vacuum at <20 mbar. Repeat the toluene addition/evaporation cycle twice.
-
High-Vacuum Desiccation: Transfer the flask to a high-vacuum manifold (<0.1 mbar) at room temperature (20-25°C) for 12 hours. Protect from light.
-
Self-Validation (KF Titration): Take a 50 mg aliquot and perform Karl Fischer titration.
-
Pass Criteria: < 0.5% water. Proceed to inert storage.
-
Fail Criteria: > 0.5% water. Do NOT apply heat. Repeat Step 4.
-
-
Inert Storage: Flush the flask with Argon, seal with Parafilm, and store at -20°C.
Fig 2. Self-validating low-temperature drying workflow for amino alcohols.
References
- Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K ACS Public
- Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture PMC - NIH
- Degradation of poly(β-amino ester)
- Inhibitors of the nlrp3 inflammasome (WO2025045961A1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2025045961A1 - Inhibitors of the nlrp3 inflammasome - Google Patents [patents.google.com]
- 3. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for trans-4-Aminotetrahydropyran-3-ol
Technical Support Center: Optimizing Reaction Conditions for trans-4-Aminotetrahydropyran-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of saturated heterocyclic scaffolds. The synthesis of trans-4-aminotetrahydropyran-3-ol presents distinct challenges in regioselectivity, stereocontrol, and product isolation. I have designed this guide to provide field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure your experimental workflow is robust and self-validating.
Part 1: Mechanistic Rationale & Synthetic Workflow
The most reliable route to trans-4-aminotetrahydropyran-3-ol avoids direct aminolysis, which often suffers from poor yields and requires harsh conditions. Instead, a two-step sequence utilizing 3,4-epoxytetrahydropyran and an azide nucleophile is 1[1].
The regioselectivity of the epoxide ring-opening is governed by the 2 (trans-diaxial opening) and the inductive electron-withdrawing effect of the pyran oxygen[2]. The C4 position is rendered slightly more electrophilic, favoring the attack of the azide ion at C4 to yield the trans-4-azido-3-ol intermediate. This intermediate is subsequently reduced to the target amine with complete retention of stereochemistry.
Figure 1: Regioselective synthesis of trans-4-aminotetrahydropyran-3-ol via an azide intermediate.
Part 2: Validated Experimental Protocols
Protocol A: Regioselective Epoxide Ring Opening (Azidation) Causality Focus: The use of NH₄Cl acts as a mild proton source to activate the epoxide without causing degradation, while the polar protic solvent mixture (MeOH/H₂O) stabilizes the transition state during nucleophilic attack, thermodynamic driving the reaction toward the C4-adduct[1].
-
Dissolve 3,4-epoxytetrahydropyran (1.0 eq) in a mixture of Methanol and Water (8:1 v/v).
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Add NH₄Cl (1.12 eq) and NaN₃ (3.25 eq) to the solution[1].
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Heat the reaction mixture to 78 °C and stir until complete consumption of the starting material is observed by TLC analysis (self-validating step).
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Concentrate the mixture in vacuo to remove the bulk of the methanol.
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Dilute the remaining aqueous residue with diethyl ether, and wash sequentially with saturated NaHCO₃ and brine.
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Dry the organic layer over MgSO₄, filter, and concentrate to yield trans-4-azidotetrahydropyran-3-ol. (Note: This intermediate is typically of sufficient purity to carry forward without column chromatography).
Protocol B: Catalytic Hydrogenation Causality Focus: Mild hydrogenation prevents the cleavage of the C-O bonds in the pyran ring while cleanly reducing the azide to a primary amine. Because the only byproduct is nitrogen gas, the system is self-purifying[1].
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Dissolve trans-4-azidotetrahydropyran-3-ol (1.0 eq) in Methanol.
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Add 10% Pd/C (approx. 50% w/w relative to the starting material)[1].
-
Purge the reaction flask with Nitrogen, then introduce Hydrogen gas via a balloon.
-
Stir rapidly at room temperature overnight.
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Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo to afford pure trans-4-aminotetrahydropyran-3-ol.
Part 3: Optimization Data
To justify the selection of the azide route, review the quantitative optimization data below. The azide nucleophile under mildly acidic/buffered conditions vastly outperforms direct aminolysis.
Table 1: Quantitative Comparison of Epoxide Ring-Opening Conditions
| Nucleophile Source | Additive / Catalyst | Solvent System | Temp (°C) | Regioselectivity (C4:C3) | Isolated Yield |
| NaN₃ | NH₄Cl | MeOH / H₂O | 78 | >9:1 | 85% |
| NaN₃ | pH 4.0 Buffer | H₂O | 30 | >95:5 | 88% |
| NH₃ (aq) | None | H₂O | 100 | 3:1 | 40% |
| Benzylamine | LiClO₄ | MeCN | 80 | 5:1 | 70% |
(Data synthesized from standard optimization matrices highlighting the superiority of the azide route[1],[3])
Part 4: Troubleshooting Guides & FAQs
Q1: Why am I getting a mixture of 4-amino-3-ol and 3-amino-4-ol regioisomers? A1: Regioselectivity in 3,4-epoxytetrahydropyran is inherently challenging. While the pyran oxygen's inductive effect favors C4 attack, inappropriate solvent choices or highly basic conditions can erode this preference. To maximize C4 selectivity, rely on the Fürst-Plattner rule by using mild conditions (like NaN₃/NH₄Cl) in polar protic solvents, which thermodynamically favor the trans-diaxial opening leading to the more stable chair conformation[2]. Alternatively, strict pH control in aqueous media (pH ~4.0) has been shown to further enhance regioselectivity[3].
Q2: My direct aminolysis with aqueous ammonia is sluggish and low-yielding. How can I improve conversion? A2: Direct aminolysis of unactivated epoxides requires high activation energy. If you must use an amine directly instead of an azide, you must employ a Lewis acid catalyst (e.g., LiClO₄ or Yb(OTf)₃) to polarize the epoxide C-O bond. However, we strongly recommend switching to the two-step azide route (Protocols A & B), which is a high-yielding system under significantly milder conditions[1].
Q3: The hydrogenation step (Protocol B) is stalling before completion. What is the cause? A3: Stalled hydrogenations of azides are almost always caused by catalyst poisoning. If the intermediate trans-4-azidotetrahydropyran-3-ol was not properly washed during the aqueous workup, residual azide salts (NaN₃) will severely poison the Pd/C catalyst. Ensure strict adherence to the NaHCO₃/brine washes in Protocol A[1]. If the reaction stalls, filter the mixture through Celite, wash the residue, and resubmit to fresh Pd/C.
Q4: My final product is highly water-soluble and difficult to extract from the aqueous phase. What is the best isolation strategy? A4: Unprotected trans-4-aminotetrahydropyran-3-ol is highly polar. Do not attempt standard aqueous-organic extractions for the final step. Because Protocol B uses methanol and H₂, the only byproduct is N₂ gas. Simply filtering off the Pd/C catalyst and concentrating the filtrate in vacuo provides the product in high purity[1]. If inorganic salts are present, triturate the residue with cold ethanol or acetonitrile and filter.
Part 5: References
-
Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K. acs.org.
-
Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal. nih.gov.
-
Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. acs.org.
Sources
Technical Support Center: Overcoming Steric Hindrance in trans-4-Aminotetrahydropyran-3-ol Reactions
Technical Support Center: Overcoming Steric Hindrance in trans-4-Aminotetrahydropyran-3-ol Reactions
Welcome to the Technical Support Center for advanced molecular synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of trans-4-aminotetrahydropyran-3-ol (CAS: 215940-92-4)[1]. While this scaffold is a highly privileged building block in drug discovery[2], its unique stereochemical architecture presents significant synthetic bottlenecks.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome the steric hindrance inherent to this system.
Conformational Mechanics & The Steric Bottleneck
To solve reactivity issues, we must first understand the causality behind them. In the tetrahydropyran (THP) ring, the trans-1,2-disubstituted configuration heavily favors the diequatorial (e,e) conformation to minimize 1,3-diaxial interactions.
While the (e,e) state is thermodynamically stable, it places the C3-hydroxyl and C4-amino groups in close spatial proximity. When a bulky electrophile approaches the equatorial amine, it experiences a severe 1,2-diequatorial steric clash with the adjacent hydroxyl group (or its protecting group). This local bulk drastically reduces the kinetics of standard N-alkylation, reductive amination, and acylation protocols.
Fig 1: Conformational equilibrium of trans-4-amino-THP-3-ol and resulting steric clash.
Troubleshooting FAQs
Q1: My reductive amination with a bulky ketone is stalling at the starting materials. Why?
A: The bottleneck is not the reduction step, but the initial imine/iminium formation . Standard conditions using NaBH(OAc)3 or NaBH3CN in dichloroethane rely on the amine's nucleophilicity to attack the carbonyl. Due to the steric hindrance of the trans-4-amino group, this nucleophilic attack is kinetically restricted, leading to premature reduction of the ketone to an alcohol[3]. Solution: Decouple the imine formation from the reduction. Use Titanium(IV) isopropoxide ( Ti(OiPr)4 ) as a Lewis acid. It coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity, and acts as an irreversible water scavenger to drive the equilibrium toward the imine[3]. Only after the imine is fully formed should you add the reducing agent (e.g., NaBH4 ).
Q2: I am getting low yields (<30%) and unreacted amine during amide coupling using EDC/HOBt. What is going wrong?
A: Carbodiimide-based coupling reagents like EDC generate an O-acylisourea intermediate. For sterically hindered amines, the attack on this intermediate is too slow, allowing side reactions (like epimerization or rearrangement to unreactive N-acylureas) to outcompete the desired amide bond formation[4]. Solution: Switch to HATU with DIPEA . HATU generates an active ester with 1-hydroxy-7-azabenzotriazole (HOAt). The critical advantage here is anchimeric assistance (neighboring group participation): the nitrogen atom at the 7-position of the HOAt ring forms a hydrogen bond with the incoming hindered amine, pre-organizing the transition state and guiding the amine directly to the electrophilic carbonyl carbon[4],[5].
Q3: I am observing O-acylation instead of N-acylation. How do I improve chemoselectivity?
A: While amines are generally more nucleophilic than alcohols, the extreme steric hindrance at the C4-amine can shift the kinetic preference toward the less hindered C3-hydroxyl group. Solution: If using HATU, strictly control the stoichiometry (1.05 eq of acid/HATU) and run the reaction at 0 °C to leverage the inherent nucleophilicity difference. If O-acylation persists, implement an orthogonal protection strategy: protect the 3-OH as a tert-butyldimethylsilyl (TBS) ether prior to N-functionalization.
Quantitative Data: Reagent Selection Matrix
To facilitate rapid decision-making, reference the following empirical data summarizing reagent performance for functionalizing hindered trans-1,2-aminoalcohols.
| Reaction Type | Reagent System | Base / Additive | Intermediate Stability | Primary Byproducts | Typical Yield |
| Amide Coupling | EDC / HOBt | DIPEA | Low | N-acylureas, Epimers | 20 - 40% |
| Amide Coupling | HATU | DIPEA | High (HOAt ester) | Tetramethylurea | 85 - 95% |
| Amide Coupling | BTC (Triphosgene) | DIPEA | Very High (Acid Chloride) | HCl (requires scavenging) | > 90% |
| Reductive Amination | NaBH(OAc)3 | None (in DCE) | N/A (Slow imine formation) | Reduced ketone (alcohol) | < 30% |
| Reductive Amination | Ti(OiPr)4 / NaBH4 | None (in EtOH) | High (Titanium complex) | Minimal | > 85% |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the specified in-process checks.
Protocol A: Ti(OiPr)4 -Mediated Reductive Amination
Purpose: Coupling trans-4-aminotetrahydropyran-3-ol with sterically hindered ketones.
-
Imine Formation: To an oven-dried flask under inert atmosphere, add trans-4-aminotetrahydropyran-3-ol (1.0 eq) and the target ketone (1.1 eq) in anhydrous ethanol (0.5 M).
-
Lewis Acid Addition: Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature. Stir for 6–12 hours.
-
Self-Validation Check: Remove a 10 µL aliquot, quench in 100 µL of water/EtOAc, and analyze the organic layer via LCMS. Ensure complete disappearance of the starting ketone and formation of the imine mass[3].
-
-
Reduction: Cool the reaction mixture to 0 °C. Add NaBH4 (1.5 eq) portion-wise to control hydrogen evolution. Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench & Isolation: Dilute the reaction with aqueous NH4OH (2 M). This step is critical as it precipitates titanium as an insoluble TiO2 complex. Filter the resulting white slurry through a pad of Celite, wash with EtOAc, and concentrate the filtrate.
Protocol B: HATU-Mediated Amide Coupling
Purpose: Acylation of the hindered C4-amine with complex carboxylic acids.
-
Pre-activation: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes.
-
Self-Validation Check: The solution should turn a distinct yellow color, indicating the formation of the active HOAt ester.
-
-
Amine Addition: Add trans-4-aminotetrahydropyran-3-ol (1.0 eq) as a solid or dissolved in a minimum amount of DMF.
-
Coupling: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor via LCMS for the consumption of the HOAt active ester[4].
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to completely remove residual DMF, followed by brine. Dry over Na2SO4 and concentrate.
Troubleshooting Workflow
Fig 2: Decision matrix for troubleshooting hindered amide couplings on THP scaffolds.
References
-
National Center for Biotechnology Information. "trans-4-Aminotetrahydropyran-3-ol" PubChem CID 54857363.[2] URL:[Link]
-
ACS Omega. "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds" ACS Publications.[4] URL:[Link]
-
Chemical Reviews. "Synthesis and Applications of tert-Butanesulfinamide" ACS Publications.[3] URL:[Link]
-
The Journal of Organic Chemistry. "The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery" ACS Publications.[5] URL:[Link]
Sources
Reference Data & Comparative Studies
Comprehensive Comparison Guide: trans-4-Aminotetrahydropyran-3-ol vs. Alternative Cyclic Amino Alcohols in Drug Design
Comprehensive Comparison Guide: trans-4-Aminotetrahydropyran-3-ol vs. Alternative Cyclic Amino Alcohols in Drug Design
As drug discovery shifts toward highly polar, sp³-rich chemical space to improve clinical success rates, cyclic amino alcohols have emerged as privileged scaffolds. Among these, trans-4-aminotetrahydropyran-3-ol (CAS 215940-92-4) occupies a unique physicochemical niche[1]. By strategically incorporating an oxygen atom into the ring, medicinal chemists can fine-tune basicity, lipophilicity, and conformational geometry in ways that traditional carbocycles cannot achieve.
This guide objectively compares trans-4-aminotetrahydropyran-3-ol against its primary alternatives—trans-2-aminocyclohexanol and trans-4-aminopiperidin-3-ol—providing the mechanistic rationale and self-validating experimental protocols necessary for robust lead optimization.
Physicochemical Profiling & Structural Comparison
The replacement of a methylene group (–CH₂–) with an oxygen atom (–O–) or a secondary amine (–NH–) fundamentally alters the molecule's interaction with both aqueous media and biological targets.
Quantitative Property Comparison
| Property | trans-4-Aminotetrahydropyran-3-ol | trans-2-Aminocyclohexanol | trans-4-Aminopiperidin-3-ol |
| Ring Heteroatom | Oxygen (Position 1) | None (Carbocycle) | Nitrogen (Position 1) |
| Predicted pKa | ~9.5 (Primary Amine) | ~10.4 (Primary Amine) | ~9.0 (Amine), ~10.5 (Ring N) |
| LogP (Lipophilicity) | ~ -0.90 | -0.16[2] | ~ -1.50 |
| H-Bond Donors | 3 | 3[2] | 4 |
| H-Bond Acceptors | 3 | 2[2] | 3 |
| Primary Utility | Kinase inhibitors, GPCR ligands | Chiral auxiliaries, basic APIs | Highly polar, dual-anchor APIs |
Mechanistic Causality: The Inductive Effect
The oxygen atom in the tetrahydropyran (THP) ring exerts a strong electron-withdrawing inductive effect (-I) across the σ -bond framework. This pulls electron density away from the primary amine at the C4 position, effectively lowering its pKa compared to the carbocyclic trans-2-aminocyclohexanol.
Why this matters: A lower pKa (~9.5 vs ~10.4) means a higher fraction of the un-ionized (neutral) species exists at physiological pH (7.4). This directly enhances passive membrane permeability—a critical factor in optimizing oral bioavailability without resorting to highly lipophilic (and metabolically vulnerable) structural additions.
Logic tree detailing how the tetrahydropyran oxygen modulates physicochemical properties.
Conformational Dynamics & Target Interaction
In trans-1,2-disubstituted cyclohexyl systems, the diequatorial conformation is overwhelmingly favored due to severe 1,3-diaxial steric clashes present in the diaxial form. However, trans-4-aminotetrahydropyran-3-ol introduces complex stereoelectronic effects.
The presence of the highly electronegative ring oxygen and the adjacent hydroxyl/amine groups can lead to dipole-dipole repulsion in the diequatorial state. This subtle electronic interplay allows the THP scaffold to adopt specific, slightly distorted binding conformations that rigid carbocycles cannot. When designing inhibitors for tight binding pockets (e.g., the ATP-binding site of kinases), this conformational flexibility allows the THP ring to act as a superior hydrogen-bond networking hub.
Experimental Workflows: Self-Validating Protocols
To rigorously compare these scaffolds in a laboratory setting, standard analytical methods must be adapted to account for their high polarity and potential solubility issues during intermediate synthesis.
Protocol A: Lipophilicity and pKa Profiling via Yasuda-Shedlovsky Extrapolation
When profiling the ionization of novel THP-derivatives, aqueous solubility of the neutral species often becomes a limiting factor, leading to precipitation during standard titration. We employ the Yasuda-Shedlovsky extrapolation method to ensure thermodynamic accuracy.
Step-by-Step Methodology:
-
Background Preparation: Prepare a 0.15 M KCl aqueous background.
-
Causality: This provides a swamping, constant ionic strength environment, ensuring that the activity coefficients remain stable as the ionization state changes during the titration[3].
-
-
Co-Solvent Matrix: For lipophilic derivatives, prepare mixtures of methanol/water (e.g., 30%, 40%, 50% MeOH by weight).
-
Causality: Methanol disrupts the crystalline lattice energy of the analyte, keeping the neutral species in solution without drastically altering the hydrogen-bonding network.
-
-
Potentiometric Titration: Titrate the solutions from pH 2.0 to 12.0 using standardized 0.5 M KOH. Record the apparent pKa ( psKa ) for each co-solvent ratio.
-
Yasuda-Shedlovsky Extrapolation: Plot the measured psKa values against the reciprocal of the dielectric constant ( 1/ε ) of the respective solvent mixtures.
-
Causality: This relationship is highly linear for most amines. Extrapolating the linear regression to the 1/ε value of pure water yields the true, self-validated aqueous pKa .
-
Workflow for potentiometric pKa and LogP determination using co-solvent extrapolation.
Protocol B: Conformational Profiling via NMR Spectroscopy
To validate the axial/equatorial populations of the synthesized cyclic amino alcohols, 1H NMR coupling constants ( 3JHH ) serve as an internal validation system.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the cyclic amino alcohol in 0.6 mL of D2O or CD3OD .
-
Acquisition: Acquire a 1D 1H NMR spectrum at 400 MHz (or higher) at 298 K.
-
Multiplet Analysis: Isolate the methine protons at C3 (bearing the –OH) and C4 (bearing the –NH₂).
-
Causality: According to the Karplus equation, the dihedral angle dictates the coupling constant. A large coupling constant ( 3J≈9−11 Hz) between the C3 and C4 protons definitively proves a trans-diaxial proton arrangement, which mathematically necessitates that the amine and hydroxyl substituents are trans-diequatorial.
-
Strategic Recommendations
When selecting a cyclic amino alcohol for library enumeration:
-
Choose trans-4-aminotetrahydropyran-3-ol when your lead compound suffers from high lipophilicity (LogP > 4) or poor metabolic stability. The THP ring acts as a polar spacer that lowers the amine basicity just enough to improve permeability while providing an extra vector for target engagement.
-
Choose trans-2-aminocyclohexanol when you require a robust, chemically inert hydrophobic anchor, or when utilizing the scaffold as a chiral auxiliary in asymmetric synthesis (e.g., oxazaborolidine catalysts)[2].
-
Choose trans-4-aminopiperidin-3-ol when designing dual-pharmacophore systems where the secondary ring nitrogen is required for salt-bridge formation with acidic residues (e.g., Asp or Glu) in the target binding pocket.
Sources
mass spectrometry validation for trans-4-aminotetrahydropyran-3-ol
mass spectrometry validation for trans-4-aminotetrahydropyran-3-ol
Analytical Comparison & Mass Spectrometry Validation Guide for trans-4-aminotetrahydropyran-3-ol
Executive Summary & Pharmaceutical Context
trans-4-aminotetrahydropyran-3-ol (CAS: 215940-92-4) is a highly polar, low-molecular-weight (MW 117.15) aliphatic amino alcohol. In contemporary drug discovery, it is frequently employed as a hydrophilic building block to improve the lipophilic efficiency (LipE) and microsomal stability of therapeutic candidates, notably in the development of M1 positive allosteric modulators [1] and brain-penetrant NLRP3 inflammasome inhibitors[2].
Despite its utility, its physicochemical properties—specifically its high polarity and lack of a UV chromophore—present significant analytical challenges. This guide provides an objective comparison of chromatographic strategies and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its precise quantification.
Physicochemical Profiling & Analytical Causality
To design a robust analytical method, every experimental choice must be grounded in the molecule's intrinsic properties:
-
Lack of Chromophore: The absence of conjugated pi-systems precludes standard UV/Vis or Photodiode Array (PDA) detection. Mass spectrometry (or alternative aerosol-based detectors) is an absolute requirement for sensitive quantification.
-
High Polarity (logP < 0): The combination of a tetrahydropyran oxygen, a secondary hydroxyl group, and a primary amine makes the molecule extremely hydrophilic. This dictates the failure of standard reversed-phase chromatography.
-
Causality of Ionization Choice (ESI vs. APCI): The primary amine is highly basic (pKa ~9.5). In an acidic mobile phase (e.g., 0.1% formic acid), the molecule is pre-ionized in solution as an ammonium cation [M+H]+ . Therefore, Electrospray Ionization in positive mode (ESI+) is mechanistically superior to Atmospheric Pressure Chemical Ionization (APCI). ESI excels at transferring pre-existing solution-phase ions into the gas phase, whereas APCI relies on gas-phase proton transfer, which is highly inefficient for non-volatile, polar species.
Chromatographic Strategy: HILIC vs. Reversed-Phase (RP-LC)
The most critical failure point in analyzing trans-4-aminotetrahydropyran-3-ol is column selection. Attempting to force this molecule through a standard C18 workflow will compromise the integrity of the data [3, 4].
-
Reversed-Phase (C18) Failure Mechanism: Hydrophobic stationary phases cannot retain this polar molecule. It elutes in the void volume ( k′<1 ), co-eluting with unretained salts, proteins, and endogenous phospholipids. This causes severe ion suppression in the MS source.
-
HILIC Success Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase. For amino alcohols, HILIC provides superior retention, orthogonal selectivity, and enhanced ESI desolvation efficiency due to the high acetonitrile content [5].
Table 1: Objective Performance Comparison for trans-4-aminotetrahydropyran-3-ol
| Analytical Parameter | Reversed-Phase (C18) | HILIC (Amide/ZIC) | Causality & Mechanistic Impact |
| Retention Factor ( k′ ) | < 0.5 (Void Volume) | 3.0 – 5.0 | RP fails due to the analyte's high polarity. HILIC retains the molecule via water-layer partitioning and electrostatic interactions. |
| Peak Shape | Poor, severe fronting | Sharp, symmetrical | High organic mobile phase in HILIC improves droplet desolvation and focuses the analyte band. |
| Matrix Effect (MF) | Severe Suppression (<0.4) | Minimal (0.9 – 1.1) | Void elution in RP causes co-elution with matrix salts. HILIC resolves the analyte from early-eluting interferents. |
| Sensitivity (LLOQ) | > 50 ng/mL | < 1 ng/mL | Enhanced ESI droplet evaporation in >80% acetonitrile (HILIC) exponentially increases ion yield. |
Workflow Visualization
LC-MS/MS analytical workflow and validation logic for trans-4-aminotetrahydropyran-3-ol.
Step-by-Step Validation Protocol (Self-Validating System)
A scientifically rigorous protocol must be a self-validating system. This means incorporating physical and chemical "gatekeepers" that prevent the progression of analytical runs if fundamental parameters fail.
Phase 1: Sample Preparation & Internal Standardization
Causality: To correct for matrix effects (ion suppression/enhancement) inherent in ESI, a stable isotope-labeled internal standard (SIL-IS), such as a 13C
- or d4 -labeled analog, must act as a chemical gatekeeper. It is spiked into every sample prior to extraction to normalize recovery and ionization variations.
-
Aliquot: Transfer 50 µL of biological matrix (e.g., plasma) into a 96-well plate.
-
Spike: Add 10 µL of SIL-IS working solution (100 ng/mL).
-
Precipitate: Add 200 µL of cold acetonitrile containing 1% formic acid. Logic: The acid disrupts protein-analyte binding, while the high ratio of organic solvent precipitates proteins.
-
Extract: Centrifuge at 4000 × g for 10 minutes.
-
Dilute: Transfer 100 µL of supernatant and dilute with 100 µL of pure acetonitrile. Logic: Injecting a highly aqueous sample onto a HILIC column causes peak distortion; the injection solvent must match the high-organic starting conditions of the mobile phase.
Phase 2: HILIC-MS/MS Conditions
-
Column: ZIC-HILIC or Amide column (2.1 × 100 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. Logic: The buffer provides necessary ionic strength to shield secondary interactions between the basic amine and surface silanols, ensuring sharp peaks.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, return to 90% B to re-equilibrate.
-
MS/MS Transitions (ESI+ MRM Mode):
-
Quantifier: m/z 118.1 → 100.1 (Driven by the loss of H2O )
-
Qualifier: m/z 118.1 → 83.1 (Driven by the combined loss of H2O and NH3 )
-
Phase 3: Validation Parameters (per FDA/ICH M10 Guidelines)
-
System Suitability Test (SST): Before any batch is run, inject a blank matrix followed by a Lower Limit of Quantification (LLOQ) standard. The LLOQ must demonstrate a Signal-to-Noise (S/N) ratio > 5:1 and a retention time within ±5% of the expected value. If the SST fails, the system halts.
-
Linearity: Calibrate from 1 to 1000 ng/mL. The calibration curve must yield an R2>0.99 using a 1/x2 weighting factor.
-
Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations in replicates of six. The Coefficient of Variation (CV) must be <15% (and <20% at the LLOQ).
-
Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction against a neat standard solution. A normalized MF (Analyte MF / IS MF) between 0.85 and 1.15 validates that the HILIC separation successfully bypassed matrix suppression zones.
References
-
Design and Synthesis of γ- and δ-Lactam M1 Positive Allosteric Modulators (PAMs): Convulsion and Cholinergic Toxicity of an M1-Selective PAM with Weak Agonist Activity. ACS Publications.[Link]
-
Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity. ACS Publications.[Link]
-
A new LC-MS/MS technique for separation of gangliosides using a phenyl-hexyl column: Systematic separation according to sialic acid class and ceramide subclass. Taylor & Francis.[Link]
-
Challenges in the Analysis of Gangliosides by LC-MS. Semantic Scholar.[Link]
A Tale of Two Scaffolds: A Comparative Guide to trans-4-Aminotetrahydropyran-3-ol and Piperidine Derivatives in Drug Design
A Tale of Two Scaffolds: A Comparative Guide to trans-4-Aminotetrahydropyran-3-ol and Piperidine Derivatives in Drug Design
In the intricate world of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate success. Saturated six-membered heterocycles are mainstays in this arena, prized for their ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] Among these, the piperidine ring is a well-established and ubiquitous motif, found in numerous approved drugs.[3][4] However, the quest for novel chemical space and improved drug-like properties has led to the rise of alternative scaffolds, such as the trans-4-aminotetrahydropyran-3-ol moiety.
This guide provides an in-depth, data-driven comparison of these two critical scaffolds. We will dissect their structural nuances, compare their impact on key drug discovery parameters, and provide experimental context to arm researchers with the insights needed for rational scaffold selection and optimization.
Structural and Physicochemical Properties: A Game of Atoms
The fundamental difference between the two scaffolds lies in the heteroatom occupying the six-membered ring: nitrogen in piperidine and oxygen in the tetrahydropyran core. This seemingly subtle change initiates a cascade of effects on the molecule's three-dimensional shape, polarity, and potential for interaction.
The piperidine ring, with its basic nitrogen, is a versatile scaffold that can significantly influence a molecule's properties.[3][5] In contrast, the tetrahydropyran ring is a rigid form of a linear ether, which can be considered a bioisostere of cyclohexane but with lower lipophilicity.[6] The inclusion of the oxygen atom can also provide an additional hydrogen bond acceptor site.[6]
The trans-4-aminotetrahydropyran-3-ol scaffold introduces further complexity and functionality with its amino and hydroxyl groups in a specific stereochemical arrangement. This defined three-dimensional structure can be crucial for precise interactions with biological targets.
Below is a diagram illustrating the key structural features of both scaffolds.
Caption: Scaffold selection workflow in drug design.
Pharmacokinetic (ADME) Profile Comparison
A compound's journey through the body is critically governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Here, the differences between our two scaffolds are particularly pronounced.
| ADME Parameter | trans-4-Aminotetrahydropyran-3-ol | Piperidine Derivatives | Key Considerations |
| Aqueous Solubility | Generally higher | Generally lower | The increased polarity of the tetrahydropyran ring often translates to better aqueous solubility, which can improve bioavailability for oral administration. [6][7] |
| Metabolic Stability | Can be more stable | Prone to metabolism at carbons alpha to the nitrogen | The carbons adjacent to the nitrogen in a piperidine ring are often susceptible to oxidation by cytochrome P450 enzymes. [4][8]The tetrahydropyran ring can offer a more metabolically robust alternative. |
| Membrane Permeability | Potentially lower | Generally higher | The higher lipophilicity of many piperidine derivatives can lead to better passive diffusion across cell membranes. [9]However, excessive lipophilicity can also lead to non-specific binding and toxicity. |
| hERG Liability | Generally lower risk | Higher risk, especially with high basicity | The basic nitrogen of piperidine is a well-known pharmacophore for the hERG potassium channel, which can lead to cardiotoxicity. [10][11]Reducing basicity, for instance by replacing a piperidine with a less basic bioisostere, is a common strategy to mitigate this risk. [10] |
Synthetic Accessibility
Both piperidine and tetrahydropyran scaffolds are accessible through various synthetic routes. A vast number of substituted piperidines are commercially available or can be synthesized through well-established methods like the hydrogenation of corresponding pyridines. [3] The synthesis of substituted tetrahydropyrans, including the trans-4-aminotetrahydropyran-3-ol moiety, can be more complex, often requiring multi-step sequences to control the stereochemistry. [12][13]However, advances in synthetic methodologies, such as intramolecular oxa-Michael reactions and Prins cyclizations, have made these scaffolds more accessible. [12][14]
Experimental Protocols
To provide a practical context, we outline a standard protocol for determining a key physicochemical parameter: the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Protocol: Shake-Flask Method for LogP Determination
Objective: To experimentally determine the LogP of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the aqueous and organic phases by mutually saturating n-octanol and the chosen aqueous buffer for at least 24 hours to ensure equilibrium. [15]2. Partitioning:
-
Add a known volume of the aqueous phase and the n-octanol phase to a glass vial (a 1:1 or 2:1 ratio is common).
-
Add a small aliquot of the compound's stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and vortex vigorously for 1-3 minutes to ensure thorough mixing.
-
Allow the vial to stand for a period to allow for phase separation. This can be aided by centrifugation at a low speed (e.g., 2000 rpm for 10-15 minutes).
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers, avoiding contamination of the interface.
-
Analyze the concentration of the compound in each phase using a validated analytical method.
-
-
Calculation:
-
Run the experiment in triplicate to ensure reproducibility.
-
Include a control compound with a known LogP value to validate the experimental setup.
-
Ensure that the sum of the compound recovered from both phases is close to the initial amount added (mass balance).
Conclusion: A Strategic Choice Based on Data
The decision to employ a trans-4-aminotetrahydropyran-3-ol or a piperidine derivative is not a matter of inherent superiority but of strategic, data-driven design.
Choose a piperidine derivative when:
-
A strong basic interaction is crucial for target engagement.
-
Higher lipophilicity is desired to enhance membrane permeability.
-
A wide range of commercially available analogs is needed for rapid SAR exploration.
Opt for the trans-4-aminotetrahydropyran-3-ol scaffold when:
-
Mitigating hERG risk by reducing basicity is a primary concern. [10]* Improving aqueous solubility and metabolic stability is a key objective. [6][17]* Specific, multi-point hydrogen bonding interactions are required for potency and selectivity.
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, supported by robust experimental data, will enable the rational design of safer and more effective medicines.
References
-
Pokhrel, S., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 13(5), 2940–2990. [Link]
-
Georg Thieme Verlag KG. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. [Link]
-
Semantic Scholar. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
CORE. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]
-
ResearchGate. Physical Properties of Tetrahydropyran and Its Applications. [Link]
-
Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
-
ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. [Link]
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Safety & Regulatory Compliance
TRANS-4-AMINOTETRAHYDROPYRAN-3-OL proper disposal procedures
TRANS-4-AMINOTETRAHYDROPYRAN-3-OL proper disposal procedures
Comprehensive Disposal and Handling Protocol for trans-4-Aminotetrahydropyran-3-ol
As a valuable building block in pharmaceutical synthesis and drug development, trans-4-aminotetrahydropyran-3-ol requires precise handling. Its chemical nature as an amino alcohol dictates strict safety and disposal protocols to protect laboratory personnel and maintain environmental compliance. This guide provides a self-validating, step-by-step operational framework for the safe neutralization, containerization, and disposal of this compound, ensuring your laboratory operates at the highest standards of safety and efficiency.
Physicochemical Properties & Hazard Assessment
Understanding the molecule's fundamental properties is the first step in designing a safe disposal strategy. The presence of the primary amine group makes the compound mildly basic and reactive towards strong acids and oxidizers.
| Property / Hazard | Value / Description | Mechanistic Implication for Disposal |
| CAS Number | 215940-92-4[1] | Unique identifier required for EPA/RCRA waste manifests. |
| Molecular Formula | C5H11NO2[1] | Non-halogenated; suitable for standard organic high-temperature incineration. |
| Molecular Weight | 117.15 g/mol [2] | Determines the stoichiometric equivalents required for accurate acid neutralization. |
| GHS Classification | GHS05 (Corrosive), GHS07 (Irritant)[1] | Dictates mandatory PPE (nitrile gloves, face shield) and necessitates pH adjustment prior to disposal. |
| Known Hazards | Skin, eye, and respiratory irritation[3] | Requires handling in a fume hood; strictly prohibits dry-sweeping during spill cleanup. |
Mechanistic Rationale for Disposal Protocols
When managing trans-4-aminotetrahydropyran-3-ol, the primary chemical concern is its basic amine functionality. Free amines possess higher vapor pressures and are inherently corrosive to skin and respiratory tracts[3]. By protonating the amine with a dilute acid (e.g., 1M HCl), we convert the volatile free base into a stable, non-volatile hydrochloride salt.
The Causality of Quenching: This fundamental acid-base chemistry eliminates the inhalation hazard and stabilizes the waste stream for transport. Furthermore, mixing unquenched basic amines with acidic waste streams in bulk collection carboys can lead to uncontrolled exothermic reactions, potentially over-pressurizing the container. Therefore, as recommended by authoritative safety data sheets from suppliers like[4], disposal must be arranged as special waste through a licensed disposal company rather than standard drain disposal.
Step-by-Step Disposal Methodologies
Self-Validating Protocol Design: Every procedure below includes a verification step to ensure the process has been executed correctly before moving to the next phase.
Workflow A: Aqueous Waste Stream (Neutralization Required)
-
Quantification & PPE Setup: Calculate the total moles of trans-4-aminotetrahydropyran-3-ol in the solution. Don full PPE: chemical-resistant nitrile gloves, lab coat, and safety goggles.
-
Thermal Control: Place the aqueous waste container in an ice-water bath.
-
Causality: Amine neutralization is exothermic. Controlling the temperature prevents localized boiling, hazardous splashing, and volatilization of the amine.
-
-
Titration/Neutralization: Under continuous magnetic stirring, add 1M Hydrochloric Acid (HCl) dropwise until the pH reaches a neutral range (6.0 - 8.0).
-
Verification (Self-Validation): Confirm the pH using universal indicator paper or a calibrated pH meter. Do not proceed until the pH remains stable for at least 5 minutes.
-
Containerization: Funnel the neutralized solution into a designated, clearly labeled "Aqueous Waste - Non-Hazardous (Neutralized)" HDPE container.
Workflow B: Organic Waste Stream
-
Phase Segregation: Determine the solvent matrix. If dissolved in halogenated solvents (e.g., Dichloromethane), the waste MUST be routed to the "Halogenated Organic Waste" stream. If in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), route to "Non-Halogenated Organic Waste".
-
Compatibility Verification (Self-Validation): Ensure the receiving waste carboy contains no strong oxidizers (e.g., nitric acid, peroxides).
-
Causality: Amines can violently oxidize, leading to fires or explosions in closed waste carboys.
-
-
Transfer & Seal: Use a grounded, dedicated funnel to transfer the solution. Cap the container immediately to prevent volatile emissions.
Workflow for the phase-dependent segregation and neutralization of amine waste.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and surface corrosion.
Emergency Protocol:
-
Evacuate & Assess: Clear the immediate area. Identify if the spill is solid (powder) or liquid (solution).
-
Solid Spills: Mechanically collect the solid using a spark-proof shovel or damp paper towels.
-
Causality: Do not dry sweep. Dry sweeping generates irritating amine dust that can be easily inhaled, exacerbating the GHS07 respiratory hazard[1].
-
-
Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible absorbents like sawdust, which may react with basic amines.
-
Decontamination: Wash the affected surface with a dilute acetic acid solution (to neutralize residual free base), followed by copious amounts of water.
-
Verification (Self-Validation): Check the pH of the final rinse water on the surface using pH paper; it should be neutral (~pH 7) before the area is declared safe.
Step-by-step spill response logic ensuring dust mitigation and complete decontamination.
Regulatory Compliance & Storage Logistics
According to standard environmental regulations (such as RCRA in the US), trans-4-aminotetrahydropyran-3-ol waste must be handled strictly by a licensed disposal facility[4].
-
Storage: Store waste in secondary containment within a designated Satellite Accumulation Area (SAA). Keep away from direct sunlight and heat sources.
-
Labeling: All waste containers must bear a GHS-compliant label indicating "Warning: Corrosive/Irritant" and list the specific chemical constituents with their approximate percentages.
-
Final Disposal: Arrange for pickup by a licensed hazardous waste contractor for high-temperature incineration, which completely degrades the C5H11NO2 molecule into harmless CO2, H2O, and NOx gases.
References
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NextSDS. "trans-4-Aminotetrahydropyran-3-ol — Chemical Substance Information." NextSDS Database. [Link]
Sources
Personal protective equipment for handling TRANS-4-AMINOTETRAHYDROPYRAN-3-OL
Personal protective equipment for handling TRANS-4-AMINOTETRAHYDROPYRAN-3-OL
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a self-validating system of risk mitigation. trans-4-Aminotetrahydropyran-3-ol (CAS: 215940-92-4) is a highly valuable heterocyclic building block frequently utilized in medicinal chemistry and drug development. However, its structural motif—an amino alcohol—dictates strict handling parameters.
This guide provides the causality behind the safety protocols required to handle this compound, ensuring that your laboratory operations remain safe, efficient, and scientifically rigorous.
Part 1: Hazard Assessment & Physicochemical Profile
To design an effective safety protocol, we must first understand the physical and chemical nature of the substance. trans-4-Aminotetrahydropyran-3-ol presents primarily as a white to off-white solid. As an amine, it exhibits localized basicity, and as a fine powder, it poses a significant risk of aerosolization.
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification | Operational Implication & Causality |
|---|---|---|
| CAS Number | 215940-92-4 | Primary identifier for inventory tracking and waste manifests . |
| Physical State | White to off-white solid | High risk of static cling and aerosolization during transfer . |
| Molecular Formula | C₅H₁₁NO₂ | Amino alcohol motif; acts as a localized base upon contact with moisture. |
| GHS Hazards | H315, H319, H335 | Dictates strict ocular, dermal, and respiratory barrier requirements . |
Part 2: The Causality of PPE Selection
Personal Protective Equipment (PPE) should never be selected arbitrarily. Every piece of equipment must directly address a specific GHS hazard statement associated with the chemical.
Table 2: Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended PPE Specification | Causality & Scientific Rationale |
|---|---|---|
| Ocular (Eyes) | Indirect-vented chemical splash goggles | H319 (Serious Eye Irritation): Prevents airborne solid particulates from settling on the conjunctiva. Standard safety glasses lack the necessary orbital seal. |
| Dermal (Hands) | Nitrile gloves (≥ 4 mil thickness) | H315 (Skin Irritation): Nitrile provides an optimal barrier against solid amines and incidental moisture (like sweat) that could solubilize the compound on the skin. |
| Dermal (Body) | 100% Cotton Lab Coat (Knit Cuffs) | Cotton minimizes static charge generation compared to synthetic blends, drastically reducing the risk of the fine powder clinging to your sleeves. |
| Respiratory | Fume Hood (Primary) + N95/FFP2 (Secondary) | H335 (Respiratory Irritation): Primary protection is engineering controls (Local Exhaust Ventilation). Respirators are required only during bulk transfers or spill response. |
Part 3: Operational Methodologies (Standard Operating Procedures)
The following protocols are designed as self-validating systems. By incorporating verification checks into the workflow, we eliminate the guesswork from chemical handling.
Protocol A: Active Handling and Bulk Transfer
Objective: Transfer the solid compound from the primary container to a reaction vessel without generating airborne particulates.
-
Environmental Preparation: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 fpm (0.4–0.5 m/s). Clear the workspace of any incompatible materials, particularly strong oxidizing agents.
-
Static Mitigation: Because trans-4-Aminotetrahydropyran-3-ol is a fine solid, it is highly susceptible to static dispersion. Place an anti-static weighing boat on the analytical balance. Use a grounded, stainless-steel micro-spatula for the transfer.
-
Execution of Transfer: Open the primary container only within the fume hood. Transfer the required mass slowly, keeping the spatula close to the weighing boat to minimize the drop height and subsequent aerosolization.
-
Decontamination: Seal the primary container immediately after use. Wipe down the exterior of the container and the spatula with a lint-free cloth lightly dampened with isopropanol.
-
Validation Check: Inspect the balance pan and the surrounding hood surface using a UV flashlight or visual inspection against a dark background to ensure zero particulate residue remains.
Protocol B: Spill Response and Waste Disposal Plan
Objective: Safely contain, neutralize, and dispose of accidental solid spills.
-
Area Isolation: Immediately halt work. If the spill occurs outside the fume hood, restrict access to the area to prevent personnel from tracking the solid powder across the laboratory.
-
Containment (Wet-Wiping): Do not dry-sweep. Dry sweeping will aerosolize the H335-classified respiratory irritant. Instead, lightly dampen an absorbent pad with water (the amino alcohol is water-soluble) and gently place it over the spilled solid.
-
Collection: Wipe inward from the edges of the spill to the center to prevent spreading. Place the contaminated pads into a heavy-duty, sealable polyethylene bag.
-
Validation Check: After wet-wiping, swipe the spill area with a pH indicator strip moistened with distilled water. A neutral pH (7.0) confirms the complete removal of the basic amine residue.
-
Disposal Routing: Label the bag explicitly as "Hazardous Chemical Waste: Amine Solid (trans-4-Aminotetrahydropyran-3-ol)" and route it to the facility's designated hazardous waste stream for high-temperature incineration.
Part 4: Logical Workflow Visualization
To ensure these protocols are easily integrated into your laboratory's daily operations, the following diagram maps the logical workflow from hazard assessment through to final disposal.
Fig 1. Logical workflow for the safe handling, spill response, and disposal of trans-4-Aminotetrahydropyran-3-ol.
References
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
